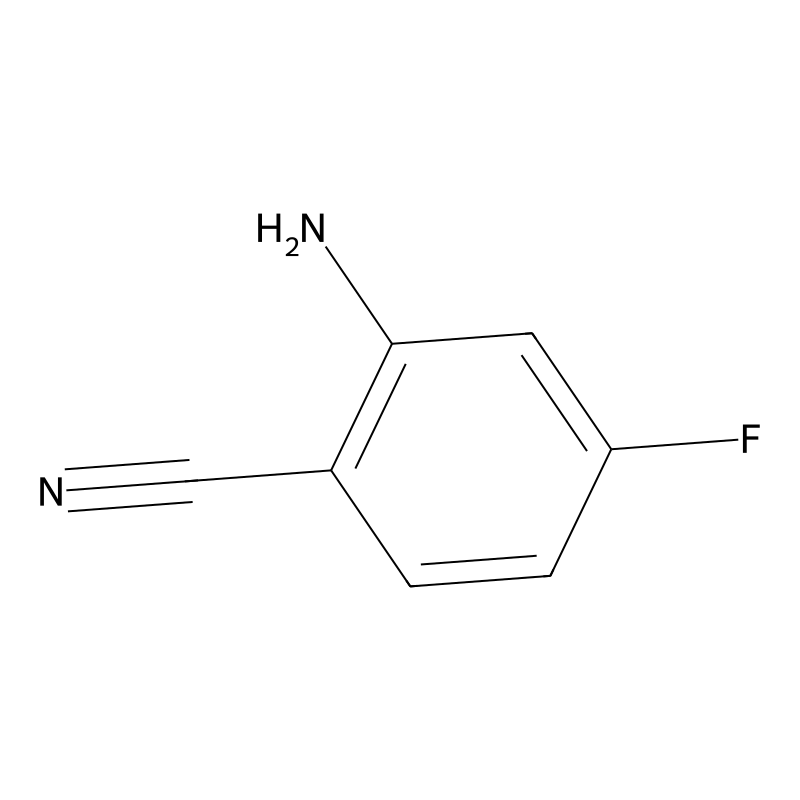2-Amino-4-fluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-Amino-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C₁₇H₅FN₂. While its natural occurrence is not reported, it can be synthesized through various methods, including the Sandmeyer reaction and nucleophilic aromatic substitution reactions. Research has explored different reaction conditions and catalysts to optimize the yield and purity of 2-Amino-4-fluorobenzonitrile for various applications [, ].
Potential Applications:
Research suggests that 2-Amino-4-fluorobenzonitrile possesses properties that make it a potential candidate for various scientific applications, including:
- Pharmaceutical research: Studies have investigated the potential of 2-Amino-4-fluorobenzonitrile as a building block for the synthesis of novel pharmaceuticals. Its structural features, including the presence of an amine and a nitrile group, could be beneficial for developing drugs with specific activities [].
- Material science: Research has explored the use of 2-Amino-4-fluorobenzonitrile in the development of functional materials. Its unique chemical properties could be useful for designing materials with desired properties, such as specific conductivity or thermal stability [].
- Organic chemistry research: 2-Amino-4-fluorobenzonitrile can be used as a starting material for further chemical transformations in organic synthesis. Its reactive functional groups allow researchers to explore different reaction pathways and create new complex molecules [].
2-Amino-4-fluorobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 136.13 g/mol. This compound features an amino group (-NH) at the second carbon and a fluorine atom (F) at the fourth carbon of the benzene ring, making it a derivative of benzonitrile. The presence of both the amino and fluorine substituents imparts unique chemical properties, enhancing its utility in various applications such as pharmaceuticals, agrochemicals, and materials science .
As with most chemicals, it is essential to handle 2-AFB with caution. Specific data on its toxicity is lacking, but due to the presence of the amine group, it is advisable to assume it may be irritating or corrosive. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling 2-AFB [].
Further Research:
While this analysis provides a general overview of 2-AFB, there is ongoing research exploring its potential applications in various fields. Here are some areas for further exploration:
- Development of new synthetic methods for 2-AFB derivatives with improved properties.
- Investigation of the biological activity of 2-AFB-derived molecules.
- Exploration of the use of 2-AFB in material science applications.
- Substitution Reactions: The amino group can act as a nucleophile, enabling it to participate in nucleophilic substitution reactions where it can be replaced by other nucleophiles.
- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include iron powder in acidic conditions.
- Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures, which is particularly useful in synthesizing pharmaceuticals.
The biological activity of 2-Amino-4-fluorobenzonitrile largely depends on its application in drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's stability and bioavailability, making it a promising candidate for developing drugs aimed at treating various diseases .
The synthesis of 2-Amino-4-fluorobenzonitrile can be achieved through several methods:
- Reduction of 4-Fluoro-2-nitrobenzonitrile:
- Alternative Methods: Other synthetic routes may involve different starting materials or reagents but generally follow similar reduction principles to achieve the desired product .
2-Amino-4-fluorobenzonitrile finds extensive use across multiple fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds, including potential treatments for neurological disorders and other diseases.
- Agrochemicals: The compound is utilized in developing pesticides and herbicides, contributing to agricultural efficiency.
- Materials Science: It is employed in creating advanced materials with specific properties, such as polymers and coatings that require enhanced durability or functionality .
Research on the interactions of 2-Amino-4-fluorobenzonitrile with biological systems has shown that its unique structural features allow it to modulate enzyme activity effectively. Studies indicate that compounds with similar structural motifs may exhibit varying degrees of biological activity based on their substituent positions and electronic properties. This aspect makes 2-Amino-4-fluorobenzonitrile a valuable subject for further pharmacological research .
Several compounds share structural similarities with 2-Amino-4-fluorobenzonitrile:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-6-fluorobenzonitrile | Fluorine at the sixth position | Different reactivity due to fluorine positioning |
| 4-Amino-2-fluorobenzonitrile | Amino group at the fourth position | Reversed positions of amino and fluorine groups |
| 2,4-Difluorobenzonitrile | Two fluorine atoms at second and fourth positions | Enhanced electronegativity affecting reactivity |
| 4-Amino-2-fluoro-5-methylbenzonitrile | Methyl group addition | Additional methyl group alters physical properties |
Uniqueness
The uniqueness of 2-Amino-4-fluorobenzonitrile lies in the specific positioning of its amino and fluorine groups. This arrangement confers distinct chemical reactivity and stability compared to its analogs, making it particularly useful in applications that require specific interaction profiles or stability under various conditions .








